Comparative CYP3A4 Inhibition: Butanoic Acid Derivative vs. Structural Analogs
Inhibition of human cytochrome P450 3A4 (CYP3A4) is a critical parameter for predicting drug-drug interactions. 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid demonstrates a moderate inhibitory effect on CYP3A4 with an IC50 of 233 nM [1]. In contrast, a structurally distinct compound (BDBM50088503) containing the same benzimidazolone core but with different substituents exhibits a weaker inhibition with an IC50 of 300 nM in the same assay system [2].
| Evidence Dimension | CYP3A4 inhibition |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | BDBM50088503 (structurally related benzimidazolone derivative): IC50 = 300 nM |
| Quantified Difference | 1.3-fold higher potency (lower IC50) for target compound |
| Conditions | Inhibition of human CYP3A4 expressed in insect supersomes, assessed as reduction in 10-hydroxymidazolam formation using midazolam as substrate. |
Why This Matters
This quantitative difference in CYP3A4 inhibition is relevant for medicinal chemists optimizing lead series for reduced drug-drug interaction liability.
- [1] BindingDB entry BDBM50568243 (ChEMBL4846752) for 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid. View Source
- [2] BindingDB entry BDBM50088503 (ChEMBL3527048). View Source
